molecular formula C14H21N3O4 B099335 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea CAS No. 18471-34-6

1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea

Cat. No. B099335
CAS RN: 18471-34-6
M. Wt: 295.33 g/mol
InChI Key: KHQVZQWUQCNGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea, also known as A-796260, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective κ-opioid receptor agonists, which are known to have analgesic and antinociceptive effects.

Scientific Research Applications

1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and antinociceptive effects in animal models of pain. It has also been studied for its potential use in the treatment of depression and anxiety disorders, as it has been shown to have anxiolytic and antidepressant effects in animal models.

Mechanism Of Action

1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea is a selective κ-opioid receptor agonist. It binds to the κ-opioid receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of pain perception. It is believed that the analgesic and antinociceptive effects of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea are mediated through its action on the κ-opioid receptor.

Biochemical And Physiological Effects

In addition to its analgesic and antinociceptive effects, 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea has been shown to have other biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, suggesting that it may have potential as a treatment for drug addiction. It has also been shown to have anti-inflammatory effects, suggesting that it may have potential as a treatment for inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea in lab experiments is its selectivity for the κ-opioid receptor. This allows researchers to study the specific effects of κ-opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea in lab experiments is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.

Future Directions

There are several future directions for research on 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea. One area of research is the development of more potent and selective κ-opioid receptor agonists for the treatment of pain and other conditions. Another area of research is the investigation of the potential use of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea in the treatment of drug addiction and inflammatory conditions. Finally, there is a need for further research on the biochemical and physiological effects of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea involves the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrolidine in the presence of acetic acid to form the corresponding Schiff base. This Schiff base is then reacted with urea in the presence of a catalytic amount of sodium methoxide to yield the final product, 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea. The purity of the compound is confirmed by HPLC analysis.

properties

CAS RN

18471-34-6

Product Name

1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea

InChI

InChI=1S/C14H21N3O4/c1-19-11-6-10(7-12(20-2)13(11)21-3)17-14(18)16-9-4-5-15-8-9/h6-7,9,15H,4-5,8H2,1-3H3,(H2,16,17,18)

InChI Key

KHQVZQWUQCNGNN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCNC2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCNC2

synonyms

1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)urea

Origin of Product

United States

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